Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)

ethyl 2-(4-iodophenoxy)acetate structure
90794-33-5 structure
ethyl 2-(4-iodophenoxy)acetate
90794-33-5
C10H11IO3
306.097015619278
MFCD06659698
798807
25149802

ethyl 2-(4-iodophenoxy)acetate Properties

Names and Identifiers

    • Acetic acid,2-(4-iodophenoxy)-, ethyl ester
    • (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER
    • ethyl 2-(4-iodophenoxy)acetate
    • 4-iodophenoxyacetic acid ethyl ester
    • ethyl 4-iodophenoxyacetate
    • Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)
    • Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)
    • Ethyl 2-(4-iodophenoxy)acetate (ACI)
    • +Expand
    • MFCD06659698
    • LSDOOFJZRXYLSK-UHFFFAOYSA-N
    • 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
    • O=C(COC1C=CC(I)=CC=1)OCC

Computed Properties

  • 305.97500
  • 0
  • 3
  • 5
  • 14

Experimental Properties

  • 2.23310
  • 35.53000

ethyl 2-(4-iodophenoxy)acetate Security Information

ethyl 2-(4-iodophenoxy)acetate Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

ethyl 2-(4-iodophenoxy)acetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-232589-0.05g
ethyl 2-(4-iodophenoxy)acetate
90794-33-5 95%
0.05g
$42.0 2024-06-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1789374-1g
Ethyl 2-(4-iodophenoxy)acetate
90794-33-5 98%
1g
¥6755.00

ethyl 2-(4-iodophenoxy)acetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, reflux
Reference
5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions
Payne, China M.; Cho, Kyulee; Larsen, David S., RSC Advances, 2019, 9(53), 30736-30740

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water
Reference
Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activity
Nakamura, Hiroyuki; Yasui, Yuka; Ban, Hyun Seung, Journal of Organometallic Chemistry, 2013, 747, 189-194

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
1.2 Reagents: Water ;  rt
Reference
Discovery of Carboranes as Inducers of 20S Proteasome Activity
Ban, Hyun Seung; Minegishi, Hidemitsu; Shimizu, Kazuki; Maruyama, Minako; Yasui, Yuka; et al, ChemMedChem, 2010, 5(8), 1236-1241

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
Reference
Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors
Shimizu, Kazuki; Maruyama, Minako; Yasui, Yuka; Minegishi, Hidemitsu; Ban, Hyun Seung; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Reference
Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells
Eising, Selma; van der Linden, Nicole G. A.; Kleinpenning, Fleur; Bonger, Kimberly M., Bioconjugate Chemistry, 2018, 29(4), 982-986

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
Reference
Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein Nanocage
Schoonen, Lise; Eising, Selma; van Eldijk, Mark B.; Bresseleers, Jaleesa; van der Pijl, Margo; et al, Bioconjugate Chemistry, 2018, 29(4), 1186-1193

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
Reference
Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanol
Wang, Yulei ; Huang, Zhidao ; Huang, Zheng, Nature Catalysis, 2019, 2(6), 529-536

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt
1.2 rt; 1.5 h, rt
Reference
Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding Inhibitors
Williams, Anna B.; Weiser, Patrick T.; Hanson, Robert N.; Gunther, Jillian R.; Katzenellenbogen, John A., Organic Letters, 2009, 11(23), 5370-5373

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 - 96 h, rt
Reference
Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II Diabetes
Christiansen, Elisabeth; Urban, Christian; Merten, Nicole; Liebscher, Kathrin; Karlsen, Kasper K.; et al, Journal of Medicinal Chemistry, 2008, 51(22), 7061-7064

ethyl 2-(4-iodophenoxy)acetate Raw materials

ethyl 2-(4-iodophenoxy)acetate Preparation Products

ethyl 2-(4-iodophenoxy)acetate Related Literature

90794-33-5 (ethyl 2-(4-iodophenoxy)acetate) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate
A1190385
99%
5g
252.0